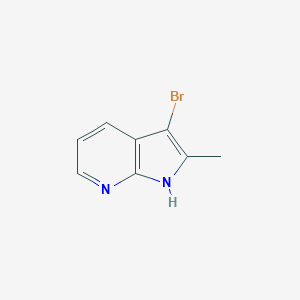

3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAXPQWYQKHDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459801 | |

| Record name | 3-BROMO-2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145934-58-3 | |

| Record name | 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145934-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-BROMO-2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-2-methyl-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive bromine atom on the electron-rich pyrrolo[2,3-b]pyridine core, makes it an invaluable intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, detailed experimental protocols for its application in cross-coupling reactions, and its biological significance, particularly as a scaffold for potent kinase inhibitors.

Physicochemical and Structural Information

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a substituted azaindole, a class of compounds of significant interest in drug discovery. While extensive experimental data for this specific molecule is not widely published, its core properties are summarized below.

| Property | Data |

| CAS Number | 145934-58-3 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Synonyms | 3-Bromo-2-methyl-7-azaindole |

| General Appearance | Typically an off-white to brown solid |

Note: Experimental values for properties such as melting point, boiling point, and detailed spectral data are not consistently available in public literature. Characterization is typically performed on a case-by-case basis during synthesis.

Synthesis Pathway

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can be envisioned through a multi-step process starting from a substituted aminopyridine. A plausible route involves the formation of the pyrrole ring followed by a selective bromination step.

Caption: Plausible synthetic workflow for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Chemical Reactivity and Applications

The primary utility of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C3 position is an excellent handle for introducing a wide variety of substituents, enabling the rapid diversification of the 7-azaindole core.

The Suzuki-Miyaura cross-coupling reaction is the most prominent transformation employed with this substrate. It allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester. This reaction is fundamental in modern drug discovery for constructing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with a generic arylboronic acid.

Materials:

-

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a suitable pre-catalyst; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), DMF, or Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

Methodology:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the starting bromide.

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Significance: A Scaffold for FGFR Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers, making FGFRs an attractive therapeutic target.[1]

Derivatives synthesized from 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of the FGFR family.[1] The core structure typically serves as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, while the substituent introduced at the C3-position (via Suzuki coupling) can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and autophosphorylation. This activates downstream pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cellular proliferation, survival, and migration.[2][3][4]

Caption: Simplified overview of the FGFR signaling pathway.

References

An In-depth Technical Guide to 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known properties of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, data from closely related analogs, and established chemical principles.

Executive Summary

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a halogenated derivative of the 7-azaindole scaffold, a privileged structure in medicinal chemistry.[1][2] As a functionalized heterocyclic compound, it serves primarily as a versatile intermediate in the synthesis of more complex, biologically active molecules.[3][4] Its structure, featuring a reactive bromine atom at the 3-position and a methyl group at the 2-position, allows for diverse chemical modifications, making it a valuable building block for drug discovery programs, particularly in the development of kinase inhibitors for oncology.[5][6][7] This document consolidates the predicted physicochemical properties, outlines general experimental protocols for its synthesis and key reactions, and discusses its relevance in modern drug development.

Core Physical and Chemical Properties

Predicted Physicochemical Properties

The following table summarizes key computed and extrapolated data for the target compound and provides experimental data for related, well-characterized analogs for comparison.

| Property | 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (Predicted/Calculated) | 3-Bromo-1H-pyrrolo[2,3-b]pyridine (Analog)[8] | 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (Analog)[9] |

| Molecular Formula | C₈H₇BrN₂ | C₇H₅BrN₂ | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol | 197.03 g/mol | 211.06 g/mol |

| Appearance | Predicted: Off-white to light brown solid | White to pale yellow crystalline powder[1] | Not specified |

| Melting Point | Predicted: Lower than the 143-145 °C of the unmethylated analog | 143 - 145 °C | Not specified |

| Solubility | Predicted: Poorly soluble in water; soluble in organic solvents (DCM, Chloroform, DMF, DMSO) | Poorly soluble in water; Soluble in common organic solvents[1] | Not specified |

| pKa | Predicted: Pyrrole-like N (~12-13), Pyridine-like N (~1-2) | Pyrrole-like N (~12-13), Pyridine-like N (~1-2)[1] | Not specified |

| LogP | Predicted: >2.4 | Not specified | 2.4[9] |

Spectroscopic Data

Definitive characterization of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine relies on standard spectroscopic techniques. While a specific spectrum is not published, the expected NMR and mass spectrometry features are outlined below.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl group protons (CH₃) around δ 2.5-2.7 ppm. - Aromatic protons on the pyridine and pyrrole rings, with characteristic shifts and coupling constants. - A broad singlet for the pyrrole N-H proton at a downfield shift (>10 ppm). |

| ¹³C NMR | - A signal for the methyl carbon. - Signals for the eight aromatic carbons of the bicyclic core, with the carbon bearing the bromine atom (C3) being significantly influenced. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) and a characteristic (M+2) peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |

Chemical Synthesis and Reactivity

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is not explicitly detailed in the literature. However, a plausible route can be constructed based on established methods for creating substituted 7-azaindoles, such as the Fischer indole synthesis or Madelung-type cyclizations.[10] A likely synthetic strategy would involve the cyclization of a suitably substituted aminopyridine precursor.

The primary chemical utility of this compound stems from the reactivity of the C-Br bond at the 3-position of the electron-rich pyrrole ring. This position is primed for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-azaindole, a cornerstone reaction in modern medicinal chemistry for forming C-C bonds.[11]

Objective: To couple an aryl or heteroaryl boronic acid to the 3-position of the 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine core.

Materials:

-

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.)

-

Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)[12]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)[11]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)[13]

Procedure:

-

To a reaction vessel (e.g., a Schlenk flask or microwave vial), add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the boronic acid, palladium catalyst, and base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80-140 °C. Microwave irradiation can significantly reduce reaction times.[11]

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-2-methyl-1H-pyrrolo[2,3-b]pyridine.

References

- 1. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. targetmol.cn [targetmol.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic strategy, experimental protocols, and quantitative data to support research and development in medicinal chemistry and organic synthesis.

Synthesis Pathway Overview

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 2-methyl-7-azaindole. The second step is the selective bromination of this precursor at the 3-position of the pyrrolo[2,3-b]pyridine ring system.

The overall synthetic transformation is outlined below:

Caption: Overall synthesis pathway for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

This procedure follows a patented method for the preparation of 2-methyl-7-azaindole with high yield and purity.[1]

2.1.1. Acylation of 2-Amino-3-methylpyridine

Caption: Experimental workflow for the acylation of 2-Amino-3-methylpyridine.

Methodology:

-

To a reaction vessel, add 2-amino-3-methylpyridine and toluene.

-

Slowly add acetic anhydride to the mixture. The molar ratio of 2-amino-3-methylpyridine to acetic anhydride should be between 1:1 and 1:3.[1]

-

Heat the reaction mixture to 60-80 °C and maintain for 2 hours, monitoring the reaction progress by HPLC until the starting material is consumed (<1%).[1]

-

After the reaction is complete, cool the mixture to 40 °C and concentrate under reduced pressure to remove toluene.[1]

-

Transfer the residue to a larger reaction vessel and add dichloromethane. Neutralize the solution to pH 10 with an aqueous solution of sodium carbonate.[1]

-

Perform a liquid-liquid extraction with dichloromethane (3 times). Combine the organic layers.[1]

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Concentrate the filtrate under reduced pressure to dryness to obtain the crude 2-acetamido-3-methylpyridine, which can be used in the next step without further purification.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~92% (crude) | [1] |

| Purity | Sufficient for next step | [1] |

2.1.2. Cyclization to 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Caption: Experimental workflow for the cyclization to 2-Methyl-1H-pyrrolo[2,3-b]pyridine.

Methodology:

-

In a suitable reaction vessel, dissolve the crude 2-acetamido-3-methylpyridine in N-methylaniline.

-

Add sodium amide to the solution. The molar ratio of 2-acetamido-3-methylpyridine to sodium amide should be between 1:1 and 1:5.[1]

-

Heat the reaction mixture to a temperature between 200 °C and 300 °C for a period of 10 to 120 minutes.[1]

-

Upon completion of the reaction, the crude product is worked up.

-

For purification, the crude product is decolorized with activated carbon and then recrystallized from ethanol.[1]

-

The solution is cooled to 0 ± 2 °C for 2 hours to facilitate crystallization.[1]

-

The solid product is collected by filtration and dried to yield pure 2-methyl-7-azaindole.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70.1% | [1] |

| Purity (HPLC) | 99.69% | [1] |

| Total Yield (2 steps) | >60% | [1] |

Step 2: Bromination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

The bromination of the 7-azaindole ring system is known to occur selectively at the 3-position. N-Bromosuccinimide (NBS) is a suitable reagent for this electrophilic substitution reaction.

Caption: Experimental workflow for the bromination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine.

Methodology:

-

Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na2S2O3).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data (Estimated):

| Parameter | Value |

| Yield | Moderate to good |

| Purity | >95% after chromatography |

Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |

| 1a | Acylation | 2-Amino-3-methylpyridine | Acetic Anhydride | Toluene | 60-80 °C | 2 h | ~92% (crude) | N/A | [1] |

| 1b | Cyclization | 2-Acetamido-3-methylpyridine | Sodium Amide | N-Methylaniline | 200-300 °C | 10-120 min | 70.1% | 99.69% | [1] |

| 2 | Bromination | 2-Methyl-1H-pyrrolo[2,3-b]pyridine | N-Bromosuccinimide | DMF or CH2Cl2 | Room Temp. | Varies | Est. Moderate-Good | >95% | - |

This in-depth guide provides a solid foundation for the synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale.

References

An In-depth Technical Guide to 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer: Publicly available scientific literature on the specific compound 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is limited. This guide has been compiled using data from closely related analogs, primarily 3-Bromo-1H-pyrrolo[2,3-b]pyridine, and general synthetic methodologies for the 7-azaindole scaffold. The information provided should be considered representative and may not reflect the exact properties and protocols for the title compound.

Introduction

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-2-methyl-7-azaindole, is a halogenated heterocyclic compound. The pyrrolo[2,3-b]pyridine core is a significant scaffold in medicinal chemistry due to its structural similarity to purine and its ability to serve as a versatile intermediate in the synthesis of complex bioactive molecules.[1][2] This scaffold is prevalent in the development of kinase inhibitors for therapeutic areas such as oncology.[3] The presence of a bromine atom at the 3-position provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable building block in drug discovery and development.

Molecular Structure and Properties

The molecular structure of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring, with a bromine atom substituted at the 3-position of the pyrrole ring and a methyl group at the 2-position.

Table 1: Physicochemical Properties (Note: Data is primarily based on the closely related analog, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, due to the lack of specific data for the title compound.)

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrN₂ | - |

| Molecular Weight | 211.06 g/mol | [4] |

| Appearance | Expected to be a white to pale yellow crystalline powder | [1] |

| Melting Point | Data not available; (3-Bromo-1H-pyrrolo[2,3-b]pyridine: ~205-206 °C) | [5] |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Table 2: Spectroscopic Data (Note: This data is hypothetical and based on expected shifts for the structure and data for related compounds like 3-Bromo-1H-pyrrolo[2,3-b]pyridine.)

| Technique | Data | Reference |

| ¹H NMR | Expected signals for aromatic protons on the pyridine and pyrrole rings, a singlet for the methyl group, and a broad singlet for the N-H proton. | [4][6] |

| ¹³C NMR | Expected signals for the carbon atoms of the bicyclic core and the methyl group. | [6] |

| Mass Spec. | Expected molecular ion peak [M]+ at m/z ≈ 210/212 (due to bromine isotopes). | [4] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Objective: To synthesize 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine via electrophilic bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

-

2-methyl-1H-pyrrolo[2,3-b]pyridine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Below is a workflow diagram for a generic synthesis of a 3-bromo-7-azaindole derivative.

Role in Drug Discovery and Development

Pyrrolo[2,3-b]pyridine derivatives are recognized as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[7]

The 7-azaindole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.[8] The bromo-substituent at the 3-position allows for the introduction of various side chains through reactions like the Suzuki or Sonogashira cross-coupling, enabling the exploration of the kinase active site and the optimization of inhibitor potency and selectivity.[9]

Signaling Pathway Visualization

The following diagram illustrates a generalized mechanism of action for a pyrrolo[2,3-b]pyridine-based kinase inhibitor.

This diagram illustrates how a derivative of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine could act as a competitive inhibitor at the ATP-binding site of a kinase. This inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that contribute to pathological cellular responses like uncontrolled proliferation.

Conclusion

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a valuable heterocyclic intermediate with significant potential in the field of medicinal chemistry. Its utility stems from the versatile 7-azaindole core and the reactive bromine handle, which together facilitate the synthesis of diverse and complex molecules. While specific data for this compound is sparse in public literature, its structural features strongly suggest its application as a key building block in the development of targeted therapeutics, particularly kinase inhibitors. Further research and publication of detailed synthetic and biological data would be highly beneficial to the scientific community.

References

- 1. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-1H-pyrrolo[2,3-c]pyridine | 67058-76-8 [sigmaaldrich.com]

- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole scaffold, represents a key intermediate in the synthesis of pharmacologically active compounds. The pyrrolo[2,3-b]pyridine core is of significant interest in medicinal chemistry, with derivatives showing potential as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs). This document provides a summary of the spectroscopic data for this compound, a detailed experimental protocol for its synthesis, and an overview of its potential role in modulating the FGFR signaling pathway. Due to the limited availability of direct experimental data in the public domain, the spectroscopic values presented herein are estimated based on the analysis of structurally related analogs.

Chemical Structure and Properties

-

IUPAC Name: 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

-

Synonyms: 3-Bromo-2-methyl-7-azaindole

-

Molecular Formula: C₈H₇BrN₂

-

Molecular Weight: 211.06 g/mol

-

CAS Number: 1820604-03-7

Spectroscopic Data (Estimated)

¹H NMR Spectroscopy

Table 1: Estimated ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | d | 1H | H-6 |

| ~ 7.6 - 7.8 | d | 1H | H-4 |

| ~ 7.0 - 7.2 | dd | 1H | H-5 |

| ~ 2.5 | s | 3H | -CH₃ |

| ~ 11.5 - 12.5 | br s | 1H | N-H |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

Table 2: Estimated ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 150 | C-7a |

| ~ 142 - 144 | C-6 |

| ~ 128 - 130 | C-2 |

| ~ 120 - 122 | C-4 |

| ~ 115 - 117 | C-5 |

| ~ 112 - 114 | C-4a |

| ~ 95 - 97 | C-3 |

| ~ 12 - 14 | -CH₃ |

Solvent: DMSO-d₆

Mass Spectrometry

Table 3: Estimated Mass Spectrometry Data

| m/z | Interpretation |

| 210/212 | [M]⁺ isotopic peaks for Br |

| 131 | [M - Br]⁺ |

Ionization Mode: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Estimated Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | N-H stretch |

| ~ 2950 - 2850 | C-H stretch (methyl) |

| ~ 1600 - 1450 | C=C and C=N stretching (aromatic) |

| ~ 1400 - 1300 | C-H bend (methyl) |

| ~ 800 - 700 | C-H out-of-plane bending |

| ~ 600 - 500 | C-Br stretch |

Sample Phase: KBr pellet or ATR

Experimental Protocols

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through a two-step process involving the synthesis of the 2-methyl-1H-pyrrolo[2,3-b]pyridine precursor followed by its selective bromination.

Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine

A common method for the synthesis of 2-substituted 7-azaindoles is through the Fischer indole synthesis.

-

Step 1: Formation of Hydrazone

-

2-Hydrazinopyridine is reacted with propionaldehyde in an acidic medium (e.g., acetic acid or sulfuric acid in ethanol) to form the corresponding hydrazone.

-

The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The product can be isolated by precipitation or extraction.

-

-

Step 2: Cyclization

-

The formed hydrazone is then subjected to cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.

-

The mixture is heated to a high temperature (typically >150 °C) for several hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The crude product is then purified by column chromatography on silica gel.

-

Bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine

The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.

-

Procedure:

-

2-methyl-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

The solution is cooled in an ice bath.

-

A solution of N-Bromosuccinimide (NBS) in the same solvent is added dropwise to the cooled solution.

-

The reaction is stirred at low temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The final product, 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, is purified by recrystallization or column chromatography.

-

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Biological Context: Inhibition of the FGFR Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several kinase inhibitors. Aberrant signaling by Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers, making them an attractive therapeutic target.[1][2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[1][2] The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[3][4][5][6] Small molecule inhibitors, potentially including derivatives of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, can block the ATP-binding site of the FGFR kinase domain, thereby inhibiting these downstream signals.[7][8]

Caption: The FGFR signaling pathway and the potential inhibitory action of a pyrrolo[2,3-b]pyridine derivative.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Fibroblast growth factor receptor (FGFR) inhibitors: A review of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and purine systems, have positioned it as a cornerstone in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on their role as potent inhibitors of key cellular targets. The information presented herein is intended to support researchers and drug development professionals in their efforts to leverage this versatile chemical entity for the discovery of next-generation therapies.

Kinase Inhibition: A Dominant Therapeutic Application

The 7-azaindole nucleus is a highly effective hinge-binding motif for protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology.[2][3][4][5] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole scaffold can form bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[3][5] This has led to the development of numerous potent and selective kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[6][7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as potent FGFR inhibitors. For instance, compound 4h from a reported series demonstrated significant inhibitory activity against FGFR1, 2, and 3.[6][7] This compound not only inhibited the proliferation of breast cancer cells but also induced apoptosis and hindered cell migration and invasion.[6][7]

Traf2 and NCK-Interacting Kinase (TNIK) Inhibitors

TNIK is implicated in the progression of colorectal cancer, making it an attractive therapeutic target. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK.[8][9] Several synthesized compounds have shown remarkable TNIK inhibition with IC50 values below 1 nM and have also demonstrated concentration-dependent inhibition of IL-2.[8]

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a key regulator of transcription and a colorectal oncogene.[10] A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor.[10] This compound exhibited an IC50 value of 48.6 nM and demonstrated significant tumor growth inhibition in colorectal cancer xenograft models by targeting the WNT/β-catenin signaling pathway.[10]

Multi-Targeted Kinase Inhibitors

The 7-azaindole core has also been utilized to develop multi-targeted kinase inhibitors (MTKIs) that can simultaneously modulate several oncogenic pathways.[11][12] One such derivative, 6z , was identified as a potent inhibitor of ABL, SRC, and other kinases involved in angiogenesis and tumorigenesis, showcasing both antiangiogenic and antitumoral effects.[12]

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors

ATM kinase plays a critical role in maintaining genomic stability. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective ATM inhibitors.[13] Compound 25a from this series showed excellent kinase selectivity and oral bioavailability, and in combination with irinotecan, it demonstrated synergistic antitumor efficacy in xenograft models.[13]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets.

| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |

| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | [6][7] |

| FGFR2 | 9 | [6][7] | ||

| FGFR3 | 25 | [6][7] | ||

| FGFR4 | 712 | [6][7] | ||

| TNIK Inhibitors | TNIK | < 1 | - | [8] |

| 22 | CDK8 | 48.6 | Colorectal Cancer Cells | [10] |

| 6z | ABL, SRC, etc. | Not specified | Various solid and leukemia cancer cell lines | [12] |

| 25a | ATM | >700-fold selectivity over other PIKK family members | HCT116, SW620 (Colorectal Cancer) | [13] |

Beyond Kinase Inhibition: Other Biological Activities

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives extends beyond kinase inhibition.

Phosphodiesterase 4B (PDE4B) Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, a target for central nervous system diseases.[14] Compound 11h from this series exhibited significant inhibition of TNF-α release from macrophages.[14]

| Compound | Target | IC50 (µM) | Cellular Effect | Reference |

| 11h | PDE4B | 0.11 - 1.1 (range for the series) | Inhibition of TNF-α release | [14] |

Cytotoxic and Anti-cancer Activity

Various 7-azaindole derivatives have demonstrated cytotoxic activity against different cancer cell lines. For instance, 4-phenylaminopyrrolo[2,3-b]pyridine and 4-phenethylaminopyrrolo[2,3-b]pyridine showed cytotoxic effects on HL-60 human leukemia cells.[15] Another derivative, 7-AID , was shown to be a potent inhibitor of the DEAD-box helicase DDX3, exhibiting cytotoxic effects on HeLa, MCF-7, and MDA MB-231 cancer cells.[16]

| Compound | Cell Line(s) | IC50 (µM/ml) | Target | Reference |

| 7-AID | HeLa | 16.96 | DDX3 | [16] |

| MCF-7 | 14.12 | DDX3 | [16] | |

| MDA MB-231 | 12.69 | DDX3 | [16] |

Antifungal Activity

Substituted 1H-pyrrolo[2,3-b]pyridine derivatives have also been investigated for their fungicidal properties. Many synthesized 7-azaindoles exhibited considerable activity against Pyricularia oryzae, the fungus responsible for rice blast disease.[17]

Experimental Protocols

This section provides a generalized overview of the key experimental methodologies employed in the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, based on the cited literature.

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

A common synthetic route involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine core with various aldehydes or other reactive intermediates. For example, the synthesis of FGFR inhibitors involved reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehydes.[7] Another general strategy for synthesizing 2-substituted-7-azaindole derivatives involves the cyclization of a carbinol intermediate in DMF with sodium hydride, trifluoroacetic anhydride, and trifluoroacetic acid.[18]

Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.

Cell Proliferation and Cytotoxicity Assays

The effect of the derivatives on cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with different concentrations of the compounds, and the IC50 value is determined.

Cell Migration and Invasion Assays

The anti-metastatic potential of the compounds is evaluated through cell migration and invasion assays. The scratch wound-healing assay is a common method to assess cell migration, where a "scratch" is created in a confluent cell monolayer, and the closure of the scratch is monitored over time in the presence of the test compound.[16] Invasion assays are often performed using Boyden chambers with a Matrigel-coated membrane, where the ability of cells to invade through the matrix is quantified.

Western Blotting

Western blotting is used to investigate the effect of the compounds on specific signaling pathways. This technique allows for the detection and quantification of specific proteins. For example, it can be used to assess the phosphorylation status of key signaling proteins downstream of a targeted kinase or to measure the expression levels of proteins involved in apoptosis or cell cycle regulation.[16]

Visualizing the Science

The following diagrams illustrate key concepts related to the biological activity and investigation of 1H-pyrrolo[2,3-b]pyridine derivatives.

Caption: A typical workflow for the discovery and development of drugs based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Caption: Mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from closely related structural analogs, namely 3-Bromopyridine and 3-Bromo-2-methylpyridine. All researchers must exercise caution and handle this compound with the understanding that its toxicological properties have not been fully characterized.

Hazard Identification and Classification

Based on the GHS classifications of its structural analogs, this compound should be treated as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor.[1] |

Signal Word: Warning

Hazard Pictograms:

-

GHS02: Flammable

-

GHS07: Exclamation Mark

Physical and Chemical Properties

| Property | Value (for 3-Bromopyridine) |

| Molecular Formula | C5H4BrN |

| Molecular Weight | 157.99 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 173 °C |

| Flash Point | 61 °C |

| Density | 1.63 g/cm³ |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict laboratory protocols is essential when working with this compound.

3.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

A lab coat or chemical-resistant apron should be worn.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.

3.3. General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

Take precautionary measures against static discharge.[1]

-

Ground and bond containers and receiving equipment.[1]

-

Use only non-sparking tools.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

5.1. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Store in a flammable liquids storage cabinet.

5.2. Disposal:

-

Dispose of this chemical and its container in accordance with all local, state, and federal regulations.

-

Do not allow the product to enter drains or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates the key stages and associated safety precautions for handling this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet for any chemical before use and follow all institutional safety guidelines.

References

Commercial Availability and Technical Profile of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

An In-depth Guide for Drug Development Professionals

Introduction: 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic organic compound, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique pyrrolopyridine scaffold, combined with the reactive bromine atom, makes it a valuable building block in the field of medicinal chemistry. This technical guide provides an overview of its commercial suppliers, key chemical properties, and its application in synthetic protocols, particularly within drug discovery and development. This compound and its derivatives are actively being explored for their potential in developing novel therapeutics, including treatments for cancer and neurological disorders.[1]

Commercial Suppliers and Chemical Properties

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is available from a number of commercial suppliers specializing in pharmaceutical intermediates and research chemicals. The table below summarizes key quantitative data for this compound, compiled from various sources. Researchers are advised to consult the suppliers directly for the most current product specifications and availability.

| Property | Value | Source |

| CAS Number | Not explicitly available in search results for the 2-methyl variant. | N/A |

| Molecular Formula | C₈H₇BrN₂ | PubChem (for related isomer)[2] |

| Molecular Weight | 211.06 g/mol | PubChem (for related isomer)[2] |

| Appearance | Typically a solid, from white to pale yellow crystalline powder. | [3] |

| Purity | ≥97% (Typical) | Aurum Pharmatech (for related compound)[4] |

| Primary Application | Pharmaceutical intermediate for synthesis of active compounds. | TargetMol[5], MedChemExpress[6] |

Note: Data for closely related isomers, such as 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine, is often more readily available and has been used as a reference point where specific data for the title compound is sparse.

Experimental Protocols and Synthesis

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives is a key area of interest for medicinal chemists. While specific, detailed protocols for this exact molecule are proprietary or embedded within broader patent literature, a general synthetic approach can be outlined based on established chemical principles for related azaindole structures.

General Synthetic Pathway

A common method for constructing the pyrrolo[2,3-b]pyridine core involves the functionalization of a pyridine derivative. The synthesis generally proceeds through the following key steps, which can be adapted for the specific 2-methyl substitution:

-

Starting Material Selection : The synthesis often begins with a substituted 2-aminopyridine. For the target molecule, a 2-amino-3-halopyridine could be a suitable starting point.

-

Introduction of the Pyrrole Ring : The pyrrole portion of the molecule is typically formed via a condensation reaction. This can involve reaction with a ketone or an α-haloketone, followed by cyclization.

-

Bromination : The bromine atom is introduced at the 3-position of the pyrrolo[2,3-b]pyridine core. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) under controlled reaction conditions.

-

Purification : The final product is purified using standard laboratory techniques such as column chromatography to yield the desired compound with high purity.

The diagram below illustrates a generalized workflow for the synthesis and subsequent application of this class of compounds in a drug discovery context.

Caption: Generalized workflow from synthesis to drug discovery application.

Applications in Medicinal Chemistry and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are of significant interest due to their wide range of biological activities. They have been investigated as inhibitors of various enzymes and as ligands for different receptors, making them valuable in the development of targeted therapies.

Phosphodiesterase 4B (PDE4B) Inhibition

One notable application of 1H-pyrrolo[2,3-b]pyridine derivatives is in the development of inhibitors for Phosphodiesterase 4B (PDE4B).[7] PDE4B is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic AMP (cAMP). Dysregulation of cAMP signaling is implicated in various inflammatory and neurological disorders. Inhibiting PDE4B can restore normal cAMP levels, thereby mitigating the pathological effects.

The signaling pathway involving PDE4B inhibition is depicted below.

Caption: Inhibition of the PDE4B signaling pathway by a pyrrolopyridine derivative.

By acting as a key intermediate, 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine enables the synthesis of potent and selective PDE4B inhibitors, which are being explored for central nervous system (CNS) diseases.[7] The development of such compounds involves extensive Structure-Activity Relationship (SAR) studies to optimize their efficacy and pharmacokinetic profiles.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]

- 4. aurumpharmatech.com [aurumpharmatech.com]

- 5. targetmol.cn [targetmol.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, chemical properties, and its emerging role as a scaffold for the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Profile

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-2-methyl-7-azaindole, is a derivative of the versatile 1H-pyrrolo[2,3-b]pyridine core. The introduction of a methyl group at the 2-position and a bromine atom at the 3-position provides a unique chemical handle for further functionalization, making it a valuable building block in the synthesis of complex, biologically active molecules.

| Property | Data | Source |

| Molecular Formula | C₈H₇BrN₂ | - |

| Molecular Weight | 211.06 g/mol | - |

| CAS Number | Not available | - |

| Appearance | Expected to be an off-white to brown crystalline powder | [1] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol | General chemical knowledge |

Synthesis and Mechanism

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is not widely reported in commercial literature, suggesting its status as a novel or specialized research compound. However, a viable synthetic pathway can be proposed based on established methodologies for the synthesis of the 7-azaindole scaffold and its subsequent functionalization. The most plausible route involves a two-step process: the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine, followed by selective bromination at the 3-position.

Synthetic Workflow

Caption: Proposed two-step synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from a patented method for the synthesis of 2-methyl-7-azaindole.[2]

-

Acylation of 2-Amino-3-picoline:

-

In a suitable reaction vessel, dissolve 2-amino-3-picoline in a toluene solvent.

-

Add acetic anhydride to the solution. The molar ratio of 2-amino-3-picoline to acetic anhydride should be between 1:1 and 1:3.

-

Heat the reaction mixture to a temperature between 60°C and 80°C.

-

Maintain the reaction for a period of 1 to 72 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield 2-acetamido-3-picoline.

-

-

Cyclization Reaction:

-

In a separate reaction vessel, dissolve the obtained 2-acetamido-3-picoline in N-methylaniline.

-

Add sodium amide to the solution. The molar ratio of 2-acetamido-3-picoline to sodium amide should be between 1:1 and 1:5.

-

Heat the reaction mixture to a temperature between 200°C and 300°C.

-

The reaction is typically complete within 10 to 120 minutes.

-

After cooling, the reaction mixture is worked up using standard procedures to isolate the 2-methyl-1H-pyrrolo[2,3-b]pyridine product. The product can be purified by crystallization or column chromatography.

-

Step 2: Bromination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

This is a general procedure for the electrophilic bromination of a pyrrole ring using N-bromosuccinimide (NBS), which is known to selectively brominate the 3-position of the 7-azaindole scaffold.

-

Reaction Setup:

-

Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature, typically between -78°C and 0°C, using a dry ice/acetone or ice-water bath.

-

-

Addition of Brominating Agent:

-

Dissolve N-bromosuccinimide (1.0 to 1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the NBS solution dropwise to the cooled solution of 2-methyl-1H-pyrrolo[2,3-b]pyridine over a period of 30-60 minutes.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at the low temperature for 1-3 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

-

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | 197.03 | Not specified | ¹H NMR, ¹³C NMR, MS, IR: Available from commercial suppliers.[3] |

| 2-Methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂ | 132.16 | Not specified | ¹H NMR: Available.[2] |

Applications in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The strategic placement of the bromine atom at the 3-position and the methyl group at the 2-position of the core makes 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine a highly attractive starting material for the synthesis of compound libraries for drug discovery.

The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, allowing for the fine-tuning of a compound's pharmacological properties.

Targeting Kinase Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant activity as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. One important family of kinases targeted by these compounds is the Fibroblast Growth Factor Receptors (FGFRs).

Caption: Simplified FGFR signaling pathway and the inhibitory action of a potential derivative.

Aberrant activation of the FGFR signaling pathway is implicated in various cancers. Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can bind to the ATP-binding pocket of the FGFR kinase domain, preventing its phosphorylation and downstream signaling, thereby inhibiting tumor growth, proliferation, and angiogenesis. The versatility of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine makes it an ideal starting point for the design and synthesis of novel and potent FGFR inhibitors.

Conclusion

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a promising, albeit not widely commercialized, heterocyclic compound with significant potential in drug discovery. Its synthesis, achievable through a two-step process from readily available starting materials, and the reactivity of its bromine and methyl substituents, offer medicinal chemists a versatile platform for the development of novel therapeutics. The established importance of the 1H-pyrrolo[2,3-b]pyridine core in kinase inhibition, particularly in targeting the FGFR pathway, underscores the potential of derivatives of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine to yield potent and selective drug candidates for the treatment of cancer and other diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with various boronic acids and esters. The resulting 3-aryl- or 3-heteroaryl-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffolds are of significant interest in medicinal chemistry, serving as key intermediates in the synthesis of biologically active molecules, particularly kinase inhibitors.

Reaction Principle

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (boronic acid or ester) with an organohalide (in this case, 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine) in the presence of a palladium catalyst and a base. The general scheme for this reaction is presented below.

Figure 1: General scheme of the Suzuki coupling reaction.

Experimental Data

The following table summarizes representative conditions and yields for the Suzuki coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with various boronic acids, as reported in the scientific literature.

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 85 | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene / H₂O | 110 | 92 | |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 78 | |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile / H₂O | 80 | 90 |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with a representative arylboronic acid.

Materials:

-

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask, add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of the inert gas.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) to the flask via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the starting bromide.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction proceeds through a series of steps involving the palladium catalyst.

Figure 3: Simplified catalytic cycle for the Suzuki coupling reaction.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting:

-

Low Yield: Ensure the reaction is carried out under strictly anaerobic conditions. Check the quality and purity of the reagents, particularly the boronic acid and the palladium catalyst. The choice of base and solvent system can also significantly impact the yield.

-

Side Reactions: Homocoupling of the boronic acid can occur. This can sometimes be minimized by adjusting the reaction temperature or the stoichiometry of the reagents.

-

Incomplete Reaction: If the reaction stalls, a fresh portion of the catalyst may be added. Ensure the reaction temperature is maintained and the stirring is efficient.

This application note provides a comprehensive overview and a practical protocol for the Suzuki coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Researchers are encouraged to adapt and optimize the conditions based on the specific boronic acid used and the desired scale of the reaction.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are detailed below, offering versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds.

The 7-azaindole scaffold, the core of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various kinases involved in cancer and other diseases. These cross-coupling reactions are instrumental in the synthesis of libraries of substituted 7-azaindoles for drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and various organoboron compounds, leading to the synthesis of 3-aryl- or 3-vinyl-substituted 7-azaindoles.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |

| 4 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 80-90 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous and degassed 1,4-Dioxane

-

Degassed water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Workflow: Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 3-amino-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, which are valuable building blocks in medicinal chemistry.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (2.0) | THF | 65 | 12 | 75-85 |

| 4 | Piperidine | RuPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 88-96 |

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific amines.

Materials:

-

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., BINAP, 4 mol%)

-

Base (e.g., NaOt-Bu, 1.4 equiv)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.

-

Add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and the amine to the tube.

-

Add the anhydrous solvent (e.g., Toluene).

-

Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Experimental Workflow: Buchwald-Hartwig Amination